Angstrom6
Overview
Description
Angstrom6, also known as A6 peptide, is an eight amino acid peptide derived from single-chain urokinase plasminogen activator (scuPA). It interferes with the urokinase plasminogen activator/urokinase plasminogen activator receptor (uPA/uPAR) cascade and abrogates downstream effects. This compound has shown significant antitumor activity by inhibiting tumor cell migration, invasion, and metastasis through binding to CD44 and modulating CD44-mediated cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Angstrom6 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the purity and identity of the peptide .
Chemical Reactions Analysis
Types of Reactions
Angstrom6 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to yield free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is achieved through site-directed mutagenesis during peptide synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Angstrom6 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cell signaling, particularly in the modulation of CD44-mediated pathways.
Medicine: Explored for its antitumor properties, with potential applications in cancer therapy. It has been shown to inhibit tumor cell migration, invasion, and metastasis.
Industry: Utilized in the development of peptide-based therapeutics and as a tool for studying protein-protein interactions
Mechanism of Action
Angstrom6 exerts its effects by binding to CD44, a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration. By binding to CD44, this compound modulates CD44-mediated cell signaling pathways, leading to the inhibition of tumor cell migration, invasion, and metastasis. The peptide interferes with the uPA/uPAR cascade, which plays a crucial role in tumor progression and metastasis .
Comparison with Similar Compounds
Similar Compounds
UK-371804: An effective and specific urokinase plasminogen activator inhibitor.
TM5275 sodium: An inhibitor of plasminogen activator inhibitor-1.
Aleplasinin: A selective and orally active inhibitor of plasminogen activator inhibitor-1
Uniqueness of Angstrom6
This compound is unique due to its specific mechanism of action involving the modulation of CD44-mediated cell signaling. Unlike other inhibitors that target plasminogen activator inhibitor-1, this compound directly interferes with the uPA/uPAR cascade and abrogates downstream effects, making it a potent antitumor agent with distinct properties .
Biological Activity
Angstrom6, also known as A6 peptide, is an 8-amino acid peptide derived from the single-chain urokinase-type plasminogen activator (scuPA). It has garnered attention for its potential anti-tumor properties, particularly through its interaction with CD44, a cell surface glycoprotein involved in cell signaling, migration, and invasion. This article delves into the biological activity of this compound, summarizing key research findings and clinical studies.
This compound exerts its biological effects primarily by binding to CD44, which is commonly overexpressed in various cancers. This interaction inhibits the uPA/uPAR signaling cascade, leading to reduced tumor cell migration, invasion, and metastasis. The peptide's ability to modulate CD44-mediated signaling pathways is crucial in its anti-cancer effects.
Preclinical Studies
Preclinical investigations have demonstrated that this compound possesses significant anti-migratory and anti-invasive properties across multiple cancer cell lines. Key findings include:
- In Vitro Studies :
- In Vivo Studies :
Phase 1b Trial
A Phase 1b trial investigated the safety and efficacy of this compound in women with advanced gynecologic cancers. Key results included:
- Patient Population : Patients had previously failed standard therapies.
- Efficacy : Over 40% experienced disease stabilization, with some patients showing stable tumor measurements for over 12 months.
- Progression-Free Survival (PFS) : The median PFS was significantly prolonged compared to control groups (100 days vs. 49 days) with a log-rank p-value of 0.01 .
Phase II Trial
A subsequent Phase II trial assessed this compound in patients with persistent or recurrent epithelial ovarian cancer. Findings included:
- Dosage : Patients received a subcutaneous dose of 150 mg twice daily.
- Outcomes : No objective tumor responses were observed; however, 6.5% were progression-free for at least six months .
- Safety Profile : The treatment was well tolerated with minimal toxicity reported .
Summary of Findings
The following table summarizes key findings from various studies regarding this compound's biological activity:
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDSEXRLRQZDOS-PJYAFMLMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N10O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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